molecular formula C4H3FO2S2 B2664334 Thiophene-2-sulfonyl fluoride CAS No. 382-99-0

Thiophene-2-sulfonyl fluoride

Cat. No.: B2664334
CAS No.: 382-99-0
M. Wt: 166.18
InChI Key: NYJIUCJXMLNPHU-UHFFFAOYSA-N
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Description

Thiophene-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H3FO2S2 . It is used in the synthesis of various drugs .


Synthesis Analysis

There are several methods for the synthesis of this compound. One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride . Another method uses visible-light photoredox catalysis for the synthesis of fluorinated aromatic compounds . The use of perfluorobutyl sulfonyl fluoride showed only a slow reaction with a low conversion to the desired product .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom . The molecular weight of this compound is 166.197 g/mol .


Chemical Reactions Analysis

Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles . They can be employed in chemosensors for analyte detection . In addition, fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Physical And Chemical Properties Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Synthesis and Optoelectronic Tuning

Thiophene-2-sulfonyl fluoride plays a pivotal role in the synthesis of thiophene 1,1-dioxides and the tuning of their optoelectronic properties. For instance, thiophene 1,1-dioxides with various electron-donating or electron-withdrawing substituents have been synthesized using cross-coupling reactions, where electron-withdrawing groups facilitate the reduction of these sulfone heterocycles significantly (Tsai et al., 2013).

Development of Synthetic Methods

The development of novel and efficient synthetic methods for accessing sulfonyl fluorides, a critical component in sulfur(VI) fluoride exchange-based “click chemistry”, has been a significant area of research. A novel electrochemical approach to prepare sulfonyl fluorides has been reported, using thiols or disulfides and KF as the fluoride source. This method is mild and environmentally benign, displaying a broad substrate scope (Laudadio et al., 2019).

Enhancement of Synthetic Toolkits

A fast-growing interest in sulfonyl fluorides as reactive probes in chemical biology and molecular pharmacology led to the development of a facile approach for synthesizing aliphatic sulfonyl fluorides. This method, based on visible-light-mediated decarboxylative fluorosulfonylethylation, is applicable to a wide range of carboxylic acids and facilitates the creation of diverse sulfonyl fluoride compound libraries (Xu et al., 2019).

Electrochemical Characterisation in Composite Materials

The electrochemical characterisation of poly-(3,4-ethylenedioxy)thiophene (PEDOT) films on fluorocarbon membranes, including those containing sulfonate groups like Nafion-117, has been significantly influenced by this compound. These composite materials demonstrate strong adherence and high conductivity, which are essential in various electrochemical applications (Higgins et al., 2003).

Radical Fluorosulfonylation Techniques

Radical fluorosulfonylation, a process to access alkenyl sulfonyl fluorides from alkenes, has been developed based on fluorosulfonyl radicals generated under photoredox conditions. This novel approach opens up new possibilities for synthesizing alkenyl sulfonyl fluorides, which are important in chemical biology and drug discovery (Nie et al., 2020).

Environmental Applications

In environmental applications, this compound is relevant in processes like the removal of thiophene from air streams. A hybrid process of absorption combined with electrochemical oxidation, using thiophene and ionic liquid absorbents, demonstrates the effective degradation of thiophene, an air pollutant (Gong et al., 2018).

Properties

IUPAC Name

thiophene-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJIUCJXMLNPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-99-0
Record name 382-99-0
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